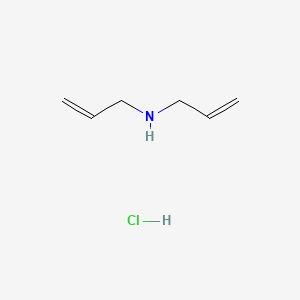

Diallylamine hydrochloride

Description

Properties

IUPAC Name |

N-prop-2-enylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNOBXVHZYGUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-69-4 | |

| Record name | Poly(diallylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50334807 | |

| Record name | Diallylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6147-66-6 | |

| Record name | Diallylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6954CKA5LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Diallylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylamine hydrochloride (C₆H₁₁N·HCl) is a cationic monomer that serves as a versatile building block in a multitude of chemical applications. Its unique structure, featuring two reactive allyl groups and a primary amine salt, makes it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its reactivity and spectroscopic characteristics.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClN | --INVALID-LINK-- |

| Molecular Weight | 133.62 g/mol | --INVALID-LINK-- |

| Melting Point | 166-168 °C | --INVALID-LINK-- |

| pKa | 9.29 (for parent amine) | --INVALID-LINK-- |

| Water Solubility | Almost transparent in water | --INVALID-LINK-- |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound like this compound.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination: If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20 °C/minute) to get a rough estimate of the melting range.

-

Accurate Melting Point Determination: With a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Quantitative Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the shake-flask method, a gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Materials:

-

This compound

-

Deionized water

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm, compatible with aqueous solutions)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flask in a temperature-controlled shaker or water bath (e.g., at 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.

-

Quantification: Accurately dilute the filtered solution with deionized water to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as g/L or mol/L.

Determination of pKa by Potentiometric Titration

This protocol details the determination of the acid dissociation constant (pKa) of this compound by potentiometric titration.

Objective: To determine the pKa of the diallylammonium ion.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, known increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the diallylammonium ions have been neutralized. This point corresponds to the midpoint of the steep rise in the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.

Reactivity and Stability

This compound exhibits reactivity characteristic of both an amine salt and a compound containing carbon-carbon double bonds.

-

Acidity and Basicity: As the hydrochloride salt of a secondary amine, it is acidic in nature. Treatment with a strong base will deprotonate the ammonium ion to yield the free base, diallylamine. Diallylamine itself is a moderately strong base.

-

Polymerization: One of the most significant chemical properties of this compound is its ability to undergo cyclopolymerization.[1] The presence of two allyl groups allows for a free-radical initiated polymerization process that proceeds via an alternating intramolecular-intermolecular mechanism, leading to the formation of a polymer chain containing five- and/or six-membered rings.[2][3] This reaction is a cornerstone of its utility in producing water-soluble cationic polyelectrolytes.

-

Reactions of the Alkene Groups: The allyl groups can undergo typical alkene reactions, such as addition reactions with halogens, hydrogen halides, and oxidation. However, in the context of its primary applications, the polymerization of these groups is the most prominent reaction.

-

Thermal Decomposition: Upon heating, this compound can decompose. The thermal decomposition of its polymer, poly(this compound), has been studied and shows multiple stages of decomposition.[4][5] The initial weight loss is often attributed to the loss of water and volatile components, followed by the decomposition of the polymer backbone at higher temperatures.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[6] Contact with strong bases will liberate the flammable and corrosive free diallylamine.

Spectroscopic Data

FTIR Spectroscopy

The FTIR spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key absorptions include:

-

N-H stretching: A broad band in the region of 3000-2700 cm⁻¹ is characteristic of the stretching vibrations of the N-H bond in the secondary ammonium salt.

-

C-H stretching: Peaks just above 3000 cm⁻¹ are attributed to the sp² C-H stretching of the alkene groups, while those just below 3000 cm⁻¹ correspond to the sp³ C-H stretching of the methylene groups.

-

C=C stretching: A peak around 1645 cm⁻¹ is indicative of the carbon-carbon double bond stretch of the allyl groups.

-

N-H bending: A peak in the region of 1600-1500 cm⁻¹ can be assigned to the N-H bending vibration.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the structure.[7]

-

Allylic Protons (-CH₂-N): A multiplet appears for the protons on the carbons adjacent to the nitrogen.

-

Vinyl Protons (=CH- and =CH₂): The protons on the double bond give rise to complex multiplets in the downfield region of the spectrum.

-

N-H Proton: The proton on the nitrogen may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon environments in the molecule.[1]

-

Allylic Carbons (-CH₂-N): A signal for the carbon atoms attached to the nitrogen.

-

Vinyl Carbons (=CH- and =CH₂): Two distinct signals in the downfield region corresponding to the sp² hybridized carbons of the double bond.

Mandatory Visualizations

Cyclopolymerization of this compound

The following diagram illustrates the free-radical initiated cyclopolymerization of this compound, showing the key initiation, propagation (intramolecular cyclization and intermolecular addition), and termination steps.

References

- 1. spectrabase.com [spectrabase.com]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Thermal Property of Poly(Allylamine Hydrochloride) | Scientific.Net [scientific.net]

- 6. nj.gov [nj.gov]

- 7. This compound(6147-66-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Diallylamine Hydrochloride: Properties, Synthesis, and Applications

<

Abstract

Diallylamine hydrochloride (C₆H₁₁N·HCl) is a cationic monomer of significant interest to researchers and developers in the pharmaceutical and material science industries. Its unique molecular structure, featuring two reactive allyl groups and a primary amine salt, makes it a versatile building block for a wide array of chemical syntheses and polymerizations. This guide provides an in-depth analysis of its fundamental physicochemical properties, validated synthesis protocols, and critical applications, particularly its role as a precursor to poly(allylamine hydrochloride) (PAH) and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

This compound is a white to light yellow crystalline solid that is hygroscopic and should be stored under an inert atmosphere.[1] Its fundamental properties are crucial for its application in various synthetic and formulation processes.

The molecular structure consists of a secondary amine functional group with two allyl (prop-2-en-1-yl) substituents, protonated with hydrochloric acid.[2] This structure provides a high charge density and reactive vinyl double bonds, which are key to its utility in polymerization.[3]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁N·HCl or C₆H₁₂ClN | [4][5][6] |

| Molecular Weight | 133.62 g/mol | [2][4][7] |

| CAS Number | 6147-66-6 | [5][6][8] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 166-168 °C | [6][9] |

| Boiling Point | 115.3 °C at 760 mmHg | [6][9] |

| Solubility | Readily soluble in water | [3] |

| Purity | Typically >98.0% |

Synthesis and Purification: A Validated Protocol

The synthesis of diallylamine and its subsequent conversion to the hydrochloride salt can be achieved through several routes. A common industrial method involves the reaction of allyl chloride with ammonia, which often produces a mixture of mono-, di-, and triallylamine.[10] An alternative approach involves the pyrolysis of triallylamine hydrochloride.[11][12] A patented method describes a controlled amination process using 3-chloropropene and ammonia water with a cuprous chloride catalyst.[13]

Below is a generalized, self-validating laboratory protocol for the synthesis and purification of this compound from diallylamine, designed for reproducibility and high purity.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.

-

Dissolution: Add a measured quantity of diallylamine (CAS 124-02-7) to a suitable solvent, such as diethyl ether or isopropanol. Begin stirring and cool the solution to 0-5 °C.

-

Causality Insight: The use of an ice bath is critical to manage the exothermic nature of the acid-base neutralization reaction, preventing solvent evaporation and minimizing side reactions.

-

-

Acidification: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid (HCl) dropwise from the dropping funnel while vigorously stirring. Monitor the temperature to ensure it remains below 10 °C.

-

Precipitation: As the HCl is added, this compound will precipitate out of the solution as a white solid.

-

Reaction Completion & Isolation: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes in the ice bath. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification (Recrystallization): Wash the crude product with a small amount of cold solvent (the same solvent used in the reaction) to remove any unreacted starting material. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/ether.

-

Drying: Dry the purified white crystalline product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound's value lies in its dual functionality: the amine salt provides cationic properties and water solubility, while the allyl groups are ready handles for polymerization and further chemical modification.[3]

Monomer for Poly(allylamine hydrochloride) (PAH)

One of the most significant applications of this compound is as a monomer for the synthesis of Poly(allylamine hydrochloride) (PAH).[15] PAH is a strong cationic polyelectrolyte with a high density of primary amine groups, making it invaluable in biomedical and industrial fields.[16][17]

Key applications of PAH include:

-

Drug and Gene Delivery: PAH can form complexes (polyplexes) with negatively charged molecules like DNA, siRNA, and certain drugs, protecting them from degradation and facilitating their delivery into cells.[18][19][20]

-

Biomaterial Coatings: It is used in layer-by-layer (LbL) assembly techniques to create biocompatible and antimicrobial coatings for medical devices and nanoparticles.[19][21]

-

Tissue Engineering: The polymer's properties promote cell adhesion and growth, making it a candidate for creating scaffolds and surfaces in tissue engineering.[20]

-

Water Treatment: PAH acts as an effective flocculant in water purification processes, helping to remove suspended particles.[17][21]

Intermediate in Pharmaceutical Synthesis

This compound serves as a critical building block in the synthesis of more complex molecules, including APIs.[3][22] The allylamine structural motif is present in a class of antifungal agents.

Example: Synthesis of Naftifine

Naftifine is a topical allylamine antifungal agent used to treat skin infections like athlete's foot and ringworm.[23] It functions by inhibiting the enzyme squalene epoxidase, which is crucial for ergosterol synthesis in fungi.[23] While various synthetic routes to naftifine exist, the core structure involves a tertiary allylamine.[24][25][26] Diallylamine can serve as a precursor to build the N-methyl-N-(1-naphthylmethyl)amine portion of the molecule, which is then coupled with cinnamaldehyde or a related synthon.

Synthetic Role Diagram

Caption: Key application pathways for this compound.

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the characteristic peaks for the allyl protons and the amine proton.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, including the N-H stretch of the ammonium salt and the C=C stretch of the allyl groups.

-

Nonaqueous Titration: This method is often used to determine the purity of the hydrochloride salt.

Safety and Handling

This compound and its parent compound, diallylamine, require careful handling. Diallylamine is classified as a highly flammable liquid that is harmful if swallowed or inhaled and toxic in contact with skin.[27] It causes severe skin burns and eye damage.[2]

Key safety precautions include:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[28]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[28] Given its hygroscopic nature, storage under an inert gas like argon is recommended.[8]

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use explosion-proof equipment.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[27][28]

Conclusion

This compound is a foundational chemical with significant utility in both polymer science and pharmaceutical development. Its well-defined physicochemical properties, coupled with its reactive nature, provide a robust platform for creating advanced materials and complex therapeutic agents. A thorough understanding of its synthesis, handling requirements, and application pathways is essential for researchers and scientists aiming to leverage its full potential.

References

-

Polyallylamine hydrochloride Manufacturer,Supplier,Exporter. Vaikunth Chemicals Pvt. Ltd. [Link]

-

Polyallylamine hydrochloride. Wikipedia. [Link]

-

Di-allylamine, hydrochloride. NIST WebBook. [Link]

-

This compound, min 98%, 100 grams. HDH Chemicals. [Link]

-

This compound | C6H12ClN. PubChem. [Link]

-

Di-allylamine, hydrochloride | CAS#:6147-66-6. Chemsrc. [Link]

- Preparation method of diallylamine and hydrochloride thereof.

-

Poly(allylamine hydrochloride). MySkinRecipes. [Link]

-

The Essential Role of this compound in Modern Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Production of diallylamine.

-

Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. MDPI. [Link]

-

Understanding this compound: Synthesis, Properties, and Pharmaceutical Intermediate Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Diallylamine. Organic Syntheses. [Link]

-

Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. National Library of Medicine. [Link]

-

Naftifine. Grokipedia. [Link]

-

Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. American Chemical Society Publications. [Link]

-

United States Patent Office - Production of diallylamine. Google Patents. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. This compound | C6H12ClN | CID 521977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. Di-allylamine, hydrochloride [webbook.nist.gov]

- 6. This compound | 6147-66-6 [chemnet.com]

- 7. N,N-Diallylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Di-allylamine, hydrochloride | CAS#:6147-66-6 | Chemsrc [chemsrc.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US3428685A - Production of diallylamine - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Preparation method of diallylamine and hydrochloride thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. This compound(6147-66-6) 1H NMR spectrum [chemicalbook.com]

- 15. Allylamine 98 10017-11-5 [sigmaaldrich.com]

- 16. CAS 71550-12-4: Poly(allylamine hydrochloride) [cymitquimica.com]

- 17. polysciences.com [polysciences.com]

- 18. vaikunthchemicals.in [vaikunthchemicals.in]

- 19. Polyallylamine hydrochloride - Wikipedia [en.wikipedia.org]

- 20. Buy Allylamine hydrochloride | 10017-11-5 | > 95% [smolecule.com]

- 21. Poly(allylamine hydrochloride) [myskinrecipes.com]

- 22. nbinno.com [nbinno.com]

- 23. grokipedia.com [grokipedia.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. | Semantic Scholar [semanticscholar.org]

- 27. fishersci.com [fishersci.com]

- 28. chemicalbook.com [chemicalbook.com]

Diallylamine hydrochloride solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylamine hydrochloride (CAS No. 6147-66-6) is a cationic monomer pivotal in various advanced applications, including its role as a pharmaceutical intermediate for the synthesis of medicinal compounds.[1] Its utility in polymerization reactions to form homopolymers and copolymers makes it a valuable building block in drug delivery systems, surface coatings, and the development of new therapeutic agents. A thorough understanding of its solubility in aqueous and organic media is fundamental for its effective application in synthesis, formulation, and purification processes.

This technical guide provides a comprehensive overview of the available solubility data for this compound in water and common organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide also furnishes a detailed, generalized experimental protocol for the accurate determination of its solubility, enabling researchers to generate reliable data tailored to their specific experimental conditions.

Physicochemical Properties

| Property | Value |

| CAS Number | 6147-66-6 |

| Molecular Formula | C₆H₁₂ClN |

| Molecular Weight | 133.62 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 166-168°C[2][3] |

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions and data for related compounds provide valuable insights into its solubility profile. As the hydrochloride salt of a secondary amine, it is an ionic compound and is expected to be polar.

Water Solubility

The solubility of this compound in water is consistently described as "almost transparency," suggesting good solubility.[2][3] This is consistent with the general principle that amine hydrochloride salts are significantly more water-soluble than their corresponding free bases. For context, the free base, diallylamine, has a reported water solubility of 8.6 g/100 mL.

Organic Solvent Solubility

Qualitative solubility data for this compound in organic solvents is limited. However, information on the closely related allylamine hydrochloride and poly(allylamine hydrochloride) can be used for initial solvent screening.

| Solvent | This compound | Related Compound Data |

| Methanol | No specific data found | Allylamine hydrochloride is "slightly soluble". Poly(allylamine hydrochloride) is "soluble". |

| Ethanol | No specific data found | Poly(allylamine hydrochloride) is "soluble in lower alcohols". |

| Chloroform | No specific data found | Allylamine hydrochloride is "sparingly soluble". |

| Formamide | No specific data found | Poly(allylamine hydrochloride) is "soluble". |

| Ethylene Glycol | No specific data found | Poly(allylamine hydrochloride) is "soluble". |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility using the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (purity > 99%)

-

Selected solvent of analytical grade (e.g., water, methanol, ethanol)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary study may be necessary to determine the time required to reach equilibrium (typically 24-72 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand at the controlled temperature for at least 24 hours to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vial at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or GC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mg/mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Synthesis of Diallylamine: A Precursor Workflow

This compound is synthesized from its free base, diallylamine. The following diagram illustrates a common synthetic route to diallylamine.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diallylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diallylamine hydrochloride. The information presented herein is essential for the structural elucidation and characterization of this compound, which is a valuable building block in pharmaceutical and materials science research. This document outlines the spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR correlations.

Introduction to this compound and its NMR Spectroscopy

This compound is the salt form of diallylamine, a secondary amine containing two allyl groups. The presence of these allyl functionalities gives rise to a characteristic set of signals in its NMR spectra. Understanding these spectra is crucial for confirming the identity and purity of the compound in various research and development applications. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule: the amine proton, the methine protons of the allyl group, the methylene protons adjacent to the nitrogen, and the terminal vinyl protons.

Table 1: ¹H NMR Spectral Data for this compound [1]

| Signal Assignment | Chemical Shift (δ) in ppm | Splitting Pattern |

| NH ₂⁺ | ~9.8 | Broad singlet |

| -CH =CH₂ | ~6.07 | Multiplet |

| -CH=CH ₂ (trans) | ~5.56 | Multiplet |

| -CH=CH ₂ (cis) | ~5.40 | Multiplet |

| -N-CH ₂- | ~3.61 | Doublet |

Note: The exact chemical shifts and splitting patterns can be influenced by the solvent and the concentration of the sample.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. Due to the symmetry of the diallylamine cation, the spectrum is relatively simple, showing three distinct signals for the three unique carbon environments.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) in ppm |

| -C H=CH₂ | ~128 |

| -CH=C H₂ | ~124 |

| -N-C H₂- | ~50 |

Note: The chemical shift values are approximate and can vary based on experimental conditions.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of amine hydrochlorides, based on common laboratory practices.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The sample is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is used.[1]

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.

-

A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Structural Confirmation and NMR Signal Correlation

The structure of this compound and the correlation of its atoms to the NMR signals can be visualized to aid in the interpretation of the spectra. The diagram below illustrates the connectivity of the atoms and the origin of the different NMR signals.

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure of this compound.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For more detailed analyses, including two-dimensional NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignments and the determination of coupling constants, further experimental work is recommended. The provided data and protocols serve as a valuable resource for researchers working with this and structurally related compounds.

References

Diallylamine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling precautions for diallylamine hydrochloride. The following sections detail the compound's hazardous properties, exposure controls, and emergency procedures, presented in a format tailored for laboratory and research environments.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be fully aware of its potential dangers before handling.

The GHS classification for this compound includes the following hazards:

-

Acute Toxicity: Harmful if swallowed and may be toxic in contact with skin or if inhaled.[1][2]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

-

Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1]

Pictograms:

Corrosive, Acute Toxicity, Irritant.[1]

Signal Word: Danger[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H311: Toxic in contact with skin.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H318: Causes serious eye damage.[1]

-

H332: Harmful if inhaled.[1]

-

H411: Toxic to aquatic life with long lasting effects.[1]

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClN | [1][3][4] |

| Molecular Weight | 133.62 g/mol | [1][3] |

| Appearance | Colorless to yellow-brown liquid or solid | [2] |

| Solubility | Slightly soluble in water. Freely soluble in ethanol, diethyl ether, and acetone. | [2][5] |

Section 3: Toxicological Data

The toxicological data for diallylamine, the parent compound of this compound, provides critical insight into its potential health effects.

| Metric | Value | Species | Route | Source |

| LD50 | 578 mg/kg | Rat | Oral | [2] |

| LD50 | 356 mg/kg | Rabbit | Dermal | [2] |

| LC50 | 2755 ppm (4 hours) | Rat | Inhalation | [2][6] |

Section 4: Handling Precautions and Experimental Protocols

Strict adherence to safety protocols is mandatory when working with this compound. The following guidelines outline best practices for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[7][8] Polyvinyl alcohol is a recommended material.[5]

-

Eye and Face Protection: Use indirect-vent, impact, and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][8] Contaminated clothing should be removed promptly and laundered separately before reuse.[5][8]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8]

General Handling Protocol

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

-

Ventilation: Handle the compound in a chemical fume hood to minimize inhalation exposure.[7]

-

Dispensing: Carefully dispense the required amount, avoiding the generation of dust or aerosols.

-

Personal Hygiene: Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5][7] Keep away from sources of ignition.[5][7]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures

-

Evacuation: Evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth. For larger spills, dike the area to prevent spreading.

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

-

Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Section 6: Visualized Safety Information

To further aid in the understanding of safety protocols and information, the following diagrams have been created.

Caption: Logical flow of key sections in a Safety Data Sheet.

Caption: Workflow for handling this compound safely.

References

- 1. This compound | C6H12ClN | CID 521977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Di-allylamine, hydrochloride [webbook.nist.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nj.gov [nj.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

A Technical Guide to the Physical Properties of Diallylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical appearance and melting point of Diallylamine hydrochloride (CAS No: 6147-66-6). The information herein is compiled to support research and development activities where this compound is utilized.

Physical and Chemical Properties

This compound is the hydrochloride salt of diallylamine. It is a chemical intermediate used in the synthesis of various organic compounds.[1]

This compound is a white, solid crystalline substance.[2] It is also noted to be hygroscopic, meaning it has a tendency to absorb moisture from the air.[2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Physical State | Solid | [2] |

| Color | White | [2] |

| Melting Point | 166-168°C | [3][4] |

| Molecular Formula | C₆H₁₂ClN | [3][4] |

| Molecular Weight | 133.62 g/mol | [4] |

| CAS Number | 6147-66-6 | [2][3][4][5] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the physical properties of this compound.

The physical appearance of a chemical compound is determined through visual inspection under controlled laboratory conditions.

Methodology:

-

A small, representative sample of the substance is placed on a clean, dry watch glass or in a clear sample vial.

-

The observation is conducted under good laboratory lighting against both a white and a black background to accurately determine the color and clarity.

-

The physical state (e.g., crystalline solid, powder) and color are recorded.

-

Any other notable characteristics, such as odor or hygroscopic nature, are also documented.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound. Impurities tend to lower and broaden the melting range. The capillary method using a melting point apparatus is a standard procedure.

Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of approximately 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Measurement:

-

A rapid heating rate (e.g., 10-20°C per minute) can be used for a preliminary, approximate melting point determination.

-

For an accurate measurement, the apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Logical Relationship Diagram

The following diagram illustrates the formation of this compound from its parent compounds, diallylamine and hydrochloric acid.

References

Diallylamine Hydrochloride vs. Diallylamine Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of diallylamine hydrochloride and diallylamine base, outlining their distinct chemical and physical properties, synthesis protocols, and diverse applications across various industries, with a particular focus on their roles in research and development.

Core Differences and Chemical Structures

Diallylamine is a secondary amine characterized by the presence of two allyl groups attached to a nitrogen atom. The fundamental difference between diallylamine base and this compound lies in their chemical form: diallylamine base is the neutral, free amine, while this compound is its corresponding salt, formed by the reaction of the basic diallylamine with hydrochloric acid. This seemingly simple difference in protonation state leads to significant variations in their physical properties, handling, and applications.

The relationship between diallylamine base and its hydrochloride salt can be visualized as a simple acid-base equilibrium.

Caption: Acid-base equilibrium between Diallylamine base and its hydrochloride salt.

Comparative Physicochemical Properties

The protonation of the amine group in this compound dramatically alters its physical properties compared to the free base. These differences are crucial for selecting the appropriate compound for a specific application and for determining handling and storage procedures.

| Property | Diallylamine Base | This compound |

| Molecular Formula | C₆H₁₁N[1][2] | C₆H₁₂ClN[3][4] |

| Molecular Weight | 97.16 g/mol [1][5] | 133.62 g/mol [3][4] |

| Appearance | Clear, colorless to yellowish liquid[2][6][7] | White to light yellow powder or crystals[8][9][10] |

| Odor | Disagreeable, ammonia-like[5][6] | Odorless |

| Melting Point | -88 °C[1][11] | 166-168 °C[10][12] |

| Boiling Point | 111-112 °C[1][11] | 142 °C at 101.325 kPa[10][12] |

| Density | 0.787 g/mL at 25 °C[1] | 0.93-0.934 g/cm³ at 20 °C[10][12] |

| Solubility in Water | 8.6 g/100 mL[1] | Readily soluble[8] |

| pKa | 9.29[1][5] | Not applicable (salt of a weak base) |

| Flash Point | 21 °C (70 °F)[5][7] | Not applicable |

| CAS Number | 124-02-7[5][6] | 6147-66-6[8][9] |

Synthesis and Experimental Protocols

The synthesis of diallylamine and its subsequent conversion to the hydrochloride salt are well-established chemical processes.

Synthesis of Diallylamine Base

A common laboratory-scale synthesis of diallylamine involves the hydrolysis of diallyl cyanamide.[13][14]

Experimental Protocol: Hydrolysis of Diallyl Cyanamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place diallyl cyanamide.

-

Acidic Hydrolysis: Add a sulfuric acid solution to the flask.

-

Reflux: Gently heat the mixture to reflux and maintain for approximately 6 hours. The mixture should become homogeneous as the reaction proceeds.[14]

-

Neutralization: After cooling the reaction mixture to room temperature, carefully add a cold solution of sodium hydroxide to neutralize the acid and liberate the free amine.[14]

-

Extraction: Extract the diallylamine into a suitable organic solvent (e.g., diethyl ether).

-

Drying and Purification: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter and distill the solvent to obtain crude diallylamine. Further purification can be achieved by fractional distillation.[14]

An alternative industrial method involves the reaction of allyl chloride with ammonia.[15]

Synthesis of this compound

The preparation of this compound is a straightforward acid-base neutralization reaction.

Experimental Protocol: Formation of this compound

-

Dissolution: Dissolve diallylamine base in a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with constant stirring.

-

Precipitation: The this compound will precipitate out of the solution as a white solid.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

The following workflow illustrates the general synthesis pathway from starting materials to the final products.

Caption: General workflow for the synthesis and purification of diallylamine base and hydrochloride.

Applications in Research and Industry

The choice between diallylamine base and its hydrochloride salt is primarily dictated by the specific requirements of the application, such as solubility, reactivity, and handling considerations.

Diallylamine Base

Diallylamine base, being a liquid and soluble in organic solvents, is often used as a reactant in organic synthesis and as a building block for more complex molecules.[2][6]

-

Organic Synthesis: It serves as an intermediate in the production of various chemicals, including surfactants, plastic additives, and other specialty chemicals.[6]

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of certain amine-based compounds in drug development.[6]

-

Polymer Chemistry: While less common than its hydrochloride salt for polymerization in aqueous systems, it can be used in non-aqueous polymerization reactions.

-

Corrosion Inhibitors: Its basic nature allows it to be used in formulations for corrosion inhibition.

This compound

This compound's solid form and high water solubility make it the preferred choice for applications involving aqueous systems, particularly in polymerization.

-

Polymer Synthesis: It is a key monomer in the synthesis of poly(this compound) and various copolymers. These cationic polymers have a wide range of applications.[8][16]

-

Water Treatment: Polymers derived from this compound are used as flocculants and coagulants in water purification processes due to their cationic nature, which allows them to effectively bind with negatively charged particles.[6]

-

Drug Delivery: The biocompatible and cationic nature of poly(allylamine hydrochloride) (PAH), a related polymer, makes it suitable for applications in drug and gene delivery systems.[16]

-

Textile and Paper Industries: It is used as a fixing agent for dyes in textiles to improve color fastness and as a retention and drainage aid in papermaking.[17]

-

Oilfield Chemicals: this compound is utilized as a clay stabilizer in drilling fluids and as a cationic additive in fracturing fluids to enhance oil and gas recovery.[17][18]

The following diagram illustrates the divergent application pathways for diallylamine base and its hydrochloride salt.

Caption: Application pathways for Diallylamine base and its hydrochloride salt.

Handling, Storage, and Safety

Proper handling and storage are critical for both forms of diallylamine due to their potential hazards.

Diallylamine Base

-

Hazards: Diallylamine is a flammable liquid and is harmful if swallowed or inhaled, and toxic in contact with skin.[1][19] It can cause severe skin burns and eye damage.[19]

-

Handling: Work in a well-ventilated area, preferably under a fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Keep away from sources of ignition.[20][21]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[20][21] It is sensitive to air.[1]

This compound

-

Hazards: this compound is harmful if swallowed and can cause serious eye damage.[4] It is hygroscopic.[9]

-

Handling: Avoid creating dust. Use in a well-ventilated area and wear appropriate PPE, including gloves and safety glasses.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place to protect from moisture.

References

- 1. chembk.com [chembk.com]

- 2. CAS 124-02-7: Diallylamine | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H12ClN | CID 521977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Diallylamine | 124-02-7 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. labproinc.com [labproinc.com]

- 10. This compound CAS#: 6147-66-6 [m.chemicalbook.com]

- 11. Diallylamine - Wikipedia [en.wikipedia.org]

- 12. This compound | 6147-66-6 [chemicalbook.com]

- 13. Diallylamine synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US3428685A - Production of diallylamine - Google Patents [patents.google.com]

- 16. Allylamine 98 10017-11-5 [sigmaaldrich.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. nj.gov [nj.gov]

An In-Depth Technical Guide to the Key Reactive Sites of Diallylamine Hydrochloride

Abstract

Diallylamine hydrochloride is a versatile cationic monomer characterized by a unique molecular architecture that presents multiple avenues for chemical modification. This guide provides an in-depth exploration of the principal reactive sites of the this compound molecule: the secondary amine and the twin allylic double bonds. A comprehensive understanding of the reactivity of these functional groups is paramount for researchers, scientists, and drug development professionals aiming to leverage this molecule's potential in polymer synthesis, pharmaceutical intermediates, and advanced material applications. This document delineates the fundamental chemical principles governing the reactivity at each site, supported by detailed experimental protocols and mechanistic insights.

Introduction to this compound: A Molecule of Dual Reactivity

This compound, with the chemical formula C₆H₁₂ClN, is the salt of a secondary amine bearing two allyl groups.[1][2] Its structure is a cornerstone of its utility, offering two distinct types of reactive centers. The protonated secondary amine provides a site for nucleophilic reactions and serves as a handle for electrostatic interactions, while the two terminal vinyl groups are amenable to a wide range of addition and polymerization reactions.[3] This dual reactivity allows for the synthesis of a diverse array of derivatives, from linear and cross-linked polymers to complex pharmaceutical intermediates.[3][4] The hydrochloride form enhances water solubility, a critical property for many of its applications in aqueous systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6147-66-6 | [1] |

| Molecular Formula | C₆H₁₂ClN | [1] |

| Molecular Weight | 133.62 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water |

The Secondary Amine: A Nucleophilic Hub

The nitrogen atom in diallylamine is a key reactive center, primarily due to its lone pair of electrons, which imparts both nucleophilic and basic properties. In the hydrochloride salt, the amine is protonated, forming a diallylammonium chloride. To engage in nucleophilic reactions, the free amine form is typically generated in situ by the addition of a base.

N-Alkylation and N-Acylation: Expanding the Molecular Framework

The secondary amine of diallylamine can be readily alkylated or acylated to introduce a variety of functional groups. These reactions are fundamental in modifying the molecule's properties and in building more complex structures.

N-Alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of a tertiary amine.[4][5] This reaction proceeds via a nucleophilic substitution mechanism. It is important to note that over-alkylation can occur, leading to the formation of a quaternary ammonium salt, especially in the presence of excess alkylating agent.[6]

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an anhydride, to form an amide.[5][7] This reaction is a robust method for introducing carbonyl-containing moieties and is widely used in organic synthesis.

Experimental Protocol: N-Methylation of Poly(allylamine hydrochloride) (Representative Protocol)

This protocol details the N-methylation of poly(allylamine hydrochloride), which is analogous to the N-alkylation of the diallylamine monomer.

-

Dissolution: Dissolve 1.5 g of poly(allylamine hydrochloride) (PAH), with a molecular weight of approximately 17.5 kDa (equivalent to 16.03 mmol of amine groups), in 20 mL of water.[8]

-

Basification: Add 0.86 g (21.5 mmol) of sodium hydroxide to the solution and suspend it in 80 mL of N-methyl-2-pyrrolidone (NMP). Stir the mixture for 30 minutes at room temperature.[8]

-

Alkylation: Add 2.8 g (16.9 mmol) of potassium iodide and 6 mL (128.5 mmol) of iodomethane to the reaction mixture.[8]

-

Reaction: Stir the mixture for 12 hours at 50 °C.[8]

-

Purification: Cool the solution and transfer it to a dialysis tube for purification.[8]

Drug Conjugation via Amide Bond Formation

A significant application of the amine reactivity of diallylamine and its polymers is in the conjugation of therapeutic agents, particularly those containing carboxylic acid groups. This is often achieved using carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid to form an O-acylisourea intermediate that is highly reactive towards nucleophilic attack by the amine.[9][10]

Experimental Protocol: Acylation of Polydiallylamine with an Acyl Chloride Drug Derivative (Representative Protocol)

This protocol describes the conjugation of a drug to polydiallylamine. A similar principle applies to the acylation of the diallylamine monomer.

-

Preparation of Acyl Chloride: Convert the carboxylic acid group of the drug (e.g., Ibuprofen, Ciprofloxacin, or Mefenamic acid) to its acyl chloride derivative by reacting it with thionyl chloride in dimethylformamide.[6]

-

Reaction Setup: Dissolve poly(diallylamine) (1 mole equivalent) and the acyl chloride drug derivative (1 mole equivalent) in 10-15 mL of dioxane.[6]

-

Catalysis: Add 2-3 drops of pyridine to the mixture.[6]

-

Reaction Conditions: Heat the reaction mixture in a water bath at 70-80°C for approximately 60-90 minutes.[6]

-

Monitoring and Isolation: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, isolate the product and dry it in a vacuum oven.[6]

The Allylic Double Bonds: Gateways to Polymerization and Functionalization

The two allyl groups in this compound contain carbon-carbon double bonds (C=C), which are regions of high electron density.[3] This makes them susceptible to attack by electrophiles and enables them to participate in radical-mediated reactions.

Electrophilic Addition: Saturating the Double Bonds

The double bonds of diallylamine undergo electrophilic addition reactions, where an electrophile adds across the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds.[2][11] A classic example is hydrohalogenation, the addition of a hydrogen halide (e.g., HBr, HCl) across the double bond.

The mechanism of hydrohalogenation proceeds in two steps:

-

Electrophilic attack: The electron-rich π bond of the alkene attacks the electrophilic hydrogen of the hydrogen halide, forming a carbocation intermediate and a halide ion.[2]

-

Nucleophilic attack: The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product.[2]

According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation.[12]

Caption: Workflow for the Free-Radical Polymerization of Diallylamine.

Applications in Drug Development and Materials Science

The reactivity of this compound and its polymeric derivatives underpins their use in a variety of advanced applications.

-

Drug Delivery: The cationic nature of poly(this compound) allows it to form polyelectrolyte complexes with anionic polymers and drugs, making it a suitable candidate for controlled drug release systems and cell encapsulation. [1][5]* Pharmaceutical Intermediates: The ability to functionalize both the amine and allyl groups makes this compound a valuable building block in the synthesis of complex active pharmaceutical ingredients. [3][4]* Water Treatment: Cationic polymers derived from diallylamine are effective flocculants and coagulants in wastewater treatment processes. * Industrial Applications: These polymers also find use as textile auxiliaries, in papermaking, and as clay stabilizers in the oil and gas industry. [3]

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage. [13]It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS). [14][15][16][17]

Conclusion

This compound is a molecule with a rich and versatile chemistry, owing to the distinct reactivity of its secondary amine and allylic double bonds. A thorough understanding of these reactive sites is crucial for harnessing its full potential in the design and synthesis of novel polymers, functional materials, and pharmaceutical agents. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for scientists and researchers working with this important chemical building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis of diallylammonium polymers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Modern Chemical Manufacturing. Retrieved from [Link]

-

XD. (n.d.). China DIALLYLAMINEHYDROCHLORIDE CAS:6147-66-6 Manufacturer and Supplier. Retrieved from [Link]

-

Wikipedia. (2023, November 14). Polyallylamine hydrochloride. Retrieved from [Link]

-

Wytrwał, M., Szafraniec-Szczęsny, J., Janik, M., Kruk, T., & Nowakowska, M. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. International Journal of Molecular Sciences, 22(9), 4895. [Link]

-

Hansson, P. A., Ghassemi, A. H., & Wågberg, L. (2018). Salinity Gradient Energy from Expansion and Contraction of Poly(allylamine hydrochloride) Hydrogels. ACS Applied Materials & Interfaces, 10(26), 22435–22442. [Link]

-

National Center for Biotechnology Information. (2020). A Smart Drug Delivery System Based on Biodegradable Chitosan/Poly(allylamine hydrochloride) Blend Films. Polymers, 12(2), 339. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diallylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular.... Retrieved from [Link]

-

SpectraBase. (n.d.). Diallylamine, hydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Synthesis, Properties, and Pharmaceutical Intermediate Applications. Retrieved from [Link]

-

Kadem, K. J. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. TSI Journals. [Link]

- Google Patents. (n.d.). DE102012106786A1 - Process for the preparation of poly (allylamine) hydrochloride and derivatives thereof.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (2022, June 15). (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of diallylamine and hydrochloride thereof - Eureka.

-

National Center for Biotechnology Information. (2022). Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. Polymers, 14(9), 1707. [Link]

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Addition of Hydrogen Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2022, May 25). (PDF) Synthesis and Characterization of (allylamine hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios. Retrieved from [Link]

- Google Patents. (n.d.). EP0142962A2 - Process for producing poly (allylamine) derivatives.

-

ResearchGate. (2002, June). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. International Journal of Quantum Chemistry, 88(5), 531-541. [Link]

-

TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. Retrieved from [Link]

-

Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

YouTube. (2022, November 11). Electrophilic Addition with Hydrogen Bromide, HBr (A-level and IB Chemistry). ChemistryStudent. Retrieved from [Link]

Sources

- 1. Polyallylamine hydrochloride - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. A Smart Drug Delivery System Based on Biodegradable Chitosan/Poly(allylamine hydrochloride) Blend Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 10. interchim.fr [interchim.fr]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. This compound | C6H12ClN | CID 521977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Cyclopolymerization of Diallyl Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopolymerization is a unique and powerful technique in polymer chemistry for the synthesis of polymers containing cyclic structures within the main chain. This process involves the polymerization of non-conjugated dienes, such as diallyl monomers, where the propagation proceeds via an alternating sequence of intermolecular and intramolecular addition reactions. This guide provides a comprehensive overview of the core principles, mechanisms, experimental protocols, and quantitative data associated with the cyclopolymerization of diallyl monomers, a class of compounds that has garnered significant interest due to the versatile properties of the resulting polymers.

Historically, allyl monomers were considered to have poor polymerizability due to significant degradative chain transfer to the monomer. However, the pioneering work of Butler and coworkers revealed that diallyl compounds, particularly diallyl quaternary ammonium salts, readily undergo polymerization to yield soluble, non-crosslinked polymers. This is achieved through an intramolecular cyclization step that competes effectively with intermolecular propagation, leading to the formation of five- or six-membered rings along the polymer backbone. The efficiency of cyclization is influenced by various factors including the monomer structure, reaction conditions, and the nature of the initiator.

This guide will delve into the mechanistic intricacies of this process, present key quantitative data in a structured format, provide detailed experimental protocols for the synthesis of various polydiallyl compounds, and illustrate the underlying pathways and workflows through clear visualizations.

Mechanism of Cyclopolymerization

The free-radical cyclopolymerization of a diallyl monomer (M) is initiated by the addition of a radical (R•) to one of the allyl double bonds, forming an initial radical adduct. This radical can then either propagate by reacting with another monomer molecule (intermolecular propagation) or undergo an intramolecular cyclization to form a cyclic radical. This cyclic radical then propagates by reacting with another monomer molecule.

The key steps involved in the process are:

-

Initiation: A free radical initiator decomposes to generate primary radicals, which then add to a diallyl monomer.

-

Propagation:

-

Intermolecular Propagation of Uncyclized Radical: The initial radical adduct reacts with another monomer molecule.

-

Intramolecular Cyclization: The initial radical adduct undergoes an intramolecular addition to the second allyl group within the same monomer unit, forming a cyclic radical (typically a 5- or 6-membered ring).

-

Intermolecular Propagation of Cyclized Radical: The cyclic radical reacts with another monomer molecule.

-

-

Chain Transfer: A hydrogen atom is abstracted from the monomer or another species, terminating one polymer chain and initiating another. This is a significant competing reaction in the polymerization of allyl compounds.

-

Termination: Two growing polymer radicals combine or disproportionate to terminate the polymerization.

The general mechanism and the competing pathways are illustrated in the following diagram.

Methodological & Application

Application Note & Protocol: Free Radical Polymerization of Diallylamine Hydrochloride for Biomedical Applications

Introduction: The Significance of Poly(diallylamine hydrochloride)

Poly(this compound) (PDAA·HCl) is a strong cationic polyelectrolyte that has garnered significant interest in the biomedical and pharmaceutical fields. Its high charge density and water solubility make it a valuable component in applications such as drug delivery, gene therapy, and the layer-by-layer (LbL) assembly of polyelectrolyte multilayers for cell encapsulation and surface modification.[1] The synthesis of PDAA·HCl is achieved through the polymerization of diallylamine, typically as its hydrochloride salt.

Free radical polymerization is a common and robust method for synthesizing PDAA·HCl. However, unlike simple mono-vinyl monomers, diallylamine undergoes a specialized form of polymerization known as "cyclopolymerization."[2][3] In this process, the propagating radical chain alternates between intramolecular cyclization (forming a five- or six-membered ring) and intermolecular propagation (adding to another monomer). This mechanism is crucial as it prevents cross-linking, which would otherwise occur with a divinyl monomer, leading to the formation of a soluble, linear polymer containing cyclic repeating units.[3][4] This document provides a comprehensive, field-tested protocol for the synthesis and characterization of PDAA·HCl via free radical polymerization, grounded in established chemical principles.

The Cyclopolymerization Mechanism